8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, commonly referred to as PHA-408 in scientific literature, is a small molecule inhibitor. [] It is primarily classified as a potent and selective inhibitor of IκB kinase-2 (IKK-2), a key regulator of the NF-κB pathway. [] This pathway plays a critical role in inflammatory responses within the body. PHA-408 has been widely used in research to investigate the role of IKK-2 and NF-κB in various inflammatory diseases and explore the potential of IKK-2 as a therapeutic target. [, , ]
PHA-408 acts as an ATP-competitive inhibitor, specifically targeting IKK-2. [, ] It exhibits a slow off-rate from IKK-2, contributing to its potent inhibitory effect. [] By binding to IKK-2, PHA-408 prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. [] This blockage ultimately hinders the translocation of NF-κB to the nucleus, suppressing the transcription of pro-inflammatory genes. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6